

Comprehensive FTIR Spectral Analysis Guide: Sodium 2-carboxy-4-chlorobenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Sodium 2-carboxy-4-chlorobenzoate

CAS No.: 56047-23-5

Cat. No.: B035496

[Get Quote](#)

Executive Summary & Compound Identity

Sodium 2-carboxy-4-chlorobenzoate (also known as Monosodium 4-chlorophthalate) is a critical intermediate in the synthesis of pharmaceutical actives and a ligand in Metal-Organic Framework (MOF) construction. Its unique structure—a 1,2,4-trisubstituted benzene ring featuring both a protonated carboxylic acid group (-COOH) and a carboxylate salt group (-COO⁻Na⁺)—creates a complex, dual-diagnostic infrared spectrum.

This guide provides a detailed spectral deconvolution of the compound, distinguishing it from its free acid form (4-chlorophthalic acid) and its non-chlorinated analog (Sodium phthalate).

Chemical Identity[1][2][3][4][5]

- IUPAC Name: **Sodium 2-carboxy-4-chlorobenzoate**
- CAS Number: 56047-23-5[1][2]
- Molecular Formula: C₈H₄ClNaO₄[3]

- Key Structural Feature: Coexistence of Carboxylic Acid and Carboxylate functionalities, plus an Aryl Chloride.

Experimental Methodology: Self-Validating Protocols

To ensure spectral fidelity, the following protocol minimizes hygroscopic interference, which is critical for analyzing sodium salts.

Sample Preparation Protocol

- Drying: Dry the sample at 80°C under vacuum (10 mbar) for 4 hours to remove surface moisture. Sodium salts are hygroscopic; retained water will obscure the O-H stretching region (3000–3500 cm^{-1}).
- Matrix Selection:
 - Preferred: Attenuated Total Reflectance (ATR) using a Diamond/ZnSe crystal. Reason: Eliminates KBr moisture uptake and allows for direct powder analysis.
 - Alternative: KBr Pellet (1:100 ratio). Requirement: KBr must be oven-dried; background subtraction is mandatory.
- Scan Parameters:
 - Resolution: 4 cm^{-1}
 - Scans: 32 (Screening) or 64 (Publication Quality)
 - Range: 4000–400 cm^{-1}

Detailed Spectral Analysis: Peak Assignments

The FTIR spectrum of **Sodium 2-carboxy-4-chlorobenzoate** is defined by three distinct regions. The simultaneous presence of -COOH and -COO⁻ is the primary validation marker.

Region 1: High Wavenumber (4000–2500 cm^{-1})

- 3300–2500 cm^{-1} (Broad, Multi-band): O-H Stretching of the carboxylic acid.
 - Differentiation: Unlike the free acid, this band may appear slightly narrower or shifted due to intramolecular hydrogen bonding between the adjacent -COOH and -COO⁻ groups.
- 3100–3000 cm^{-1} (Sharp, Weak): Aromatic C-H Stretching.[4][5][6]
 - Diagnostic: Values >3000 cm^{-1} confirm the aromatic backbone.[6]

Region 2: The Double Bond / Carbonyl Region (1800–1300 cm^{-1})

This is the Fingerprint of Identity. You must observe both sets of peaks below to confirm the monosodium salt structure.

Functional Group	Vibration Mode	Wavenumber (cm^{-1})	Intensity	Notes
-COOH (Acid)	C=O Stretch	1680 – 1710	Strong	Diagnostic of the protonated C2 carboxyl group.
-COO ⁻ (Salt)	Asym. Stretch	1550 – 1600	Strong	Diagnostic of the ionized C1 carboxylate group.
Aromatic Ring	C=C Stretch	1450 – 1500	Medium	Ring skeletal vibrations.
-COO ⁻ (Salt)	Sym. Stretch	1380 – 1420	Medium	Paired with the asymmetric stretch.

Region 3: The Fingerprint & Halogen Region (1300–600 cm^{-1})

- 1200–1300 cm^{-1} : C-O Stretch (Acid).[7]

- 1050–1090 cm^{-1} : Aryl C-Cl In-plane Stretch.
 - Validation: This peak is absent in Sodium Phthalate.
- 900–650 cm^{-1} : Out-of-Plane (OOP) Bending.
 - ~740–760 cm^{-1} : C-Cl characteristic band.
 - 800–900 cm^{-1} : 1,2,4-Trisubstituted Benzene pattern (often two distinct bands).

Comparative Analysis: Target vs. Alternatives

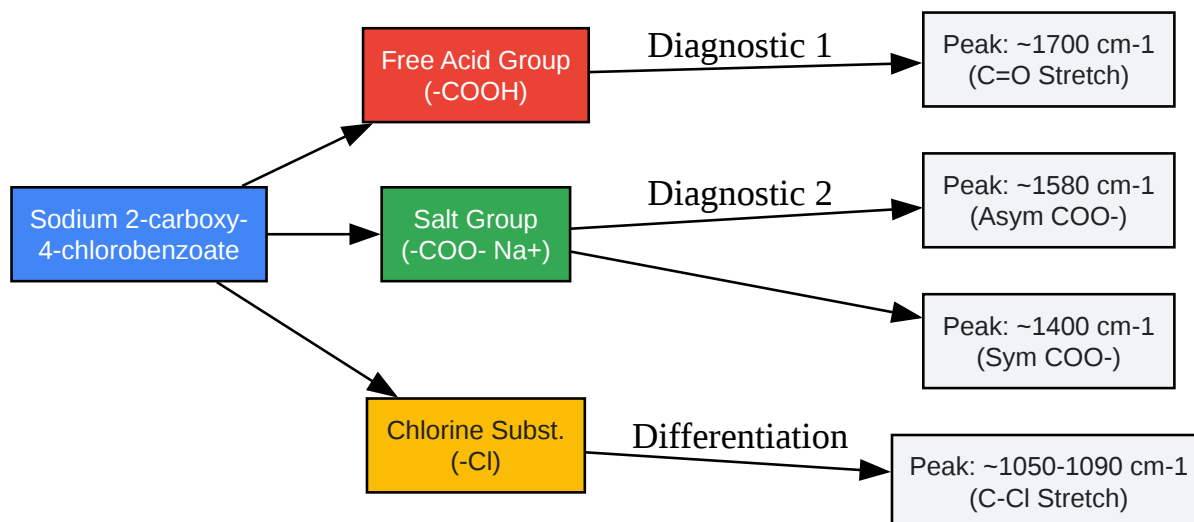
The following table contrasts **Sodium 2-carboxy-4-chlorobenzoate** with its most common process impurities/alternatives.

Table 1: Spectral Differentiation Matrix

Feature	Target: Na 2-carboxy-4-chlorobenzoate	Alt 1: 4-Chlorophthalic Acid (Free Acid)	Alt 2: Disodium 4-Chlorophthalate	Alt 3: Sodium Phthalate (No Cl)
Carbonyl (C=O)	Dual Peaks: ~1700 (Acid) & ~1580 (Salt)	Single Peak: ~1690 (Acid only)	Single Peak: ~1580 (Salt only)	Dual Peaks (if monosodium)
C-Cl Stretch	Present: ~1050-1090 cm^{-1}	Present: ~1050-1090 cm^{-1}	Present: ~1050-1090 cm^{-1}	Absent
O-H Region	Broad (Acidic OH)	Very Broad (Acidic OH)	Weak/Absent (Only water moisture)	Broad (Acidic OH)
Fingerprint	1,2,4-Substituted Pattern	1,2,4-Substituted Pattern	1,2,4-Substituted Pattern	1,2-Substituted (Ortho) Pattern

Visualizing the Structural Logic

The following diagram illustrates the vibrational modes and the logical flow for identifying the compound.



[Click to download full resolution via product page](#)

Caption: Figure 1. Correlation between chemical functional groups and diagnostic FTIR spectral peaks for **Sodium 2-carboxy-4-chlorobenzoate**.

Experimental Protocol: Synthesis for Reference Standard

If a commercial standard is unavailable, the monosodium salt can be prepared from the free acid for spectral verification.

Reagents: 4-Chlorophthalic acid (CAS 89-20-3), Sodium Hydroxide (1M), Ethanol.

- Dissolution: Dissolve 10 mmol of 4-chlorophthalic acid in 20 mL of ethanol.
- Titration: Slowly add 10 mmol of NaOH (1.0 equivalent) while stirring. Crucial: Do not exceed 1 equivalent, or you will form the disodium salt.
- Precipitation: Evaporate solvent or cool to precipitate the monosodium salt.
- Filtration & Drying: Filter the white precipitate and dry at 80°C (vacuum) to remove solvated ethanol/water.
- Validation: The resulting solid should show the dual carbonyl signature (~1700 cm⁻¹ and ~1580 cm⁻¹) in FTIR.

References

- Sigma-Aldrich. 4-Chlorophthalic Acid Monosodium Salt Product Specification & Spectral Reference. (Referenced to The Aldrich Library of FT-IR Spectra, Edition I, Vol 2, Page 274B). [2] [Link](#)
- NIST Chemistry WebBook. Infrared Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology. [Link](#)
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Provides standard ranges for aryl chlorides and carboxylate salts). [Link](#)
- ChemicalBook. 4-Chlorophthalic Acid Monosodium Salt Properties and Spectral Data. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. 4-CHLOROPHTHALIC ACID MONOSODIUM SALT(56047-23-5) IR2 spectrum [chemicalbook.com]
 2. chemsavers.com [chemsavers.com]
 3. Sodium Hydrogen 4-Chlorophthalate (contains isomer and Pht... [cymitquimica.com]
 4. orgchemboulder.com [orgchemboulder.com]
 5. chem.libretexts.org [chem.libretexts.org]
 6. uanlch.vscht.cz [uanlch.vscht.cz]
 7. uobabylon.edu.iq [uobabylon.edu.iq]
- To cite this document: BenchChem. [Comprehensive FTIR Spectral Analysis Guide: Sodium 2-carboxy-4-chlorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035496/docs#comprehensive-ftir-spectral-analysis-guide-sodium-2-carboxy-4-chlorobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)